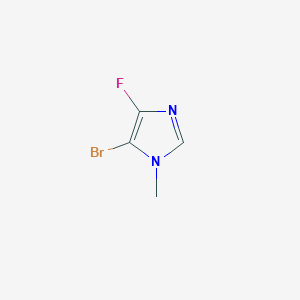

5-Bromo-4-fluoro-1-methyl-1H-imidazole

Description

5-Bromo-4-fluoro-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the structure of 5-Bromo-4-fluoro-1-methyl-1H-imidazole enhances its reactivity and potential for various chemical transformations.

Propriétés

IUPAC Name |

5-bromo-4-fluoro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-2-7-4(6)3(8)5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYUAFQGTXGVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-1-methylimidazole with brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 5-Bromo-4-fluoro-1-methyl-1H-imidazole may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-4-fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Coupling: Palladium catalysts and bases like triethylamine (Et3N) are typically used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while coupling reactions can produce biaryl-imidazole compounds .

Applications De Recherche Scientifique

5-Bromo-4-fluoro-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.

Mécanisme D'action

The mechanism of action of 5-Bromo-4-fluoro-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

4-Fluoro-1-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.

5-Bromo-1-methyl-1H-imidazole:

5-Bromo-4-chloro-1-methyl-1H-imidazole: Substitution of fluorine with chlorine alters its reactivity and applications.

Uniqueness: The combination of bromine and fluorine atoms in 5-Bromo-4-fluoro-1-methyl-1H-imidazole makes it unique in terms of its reactivity and potential for diverse chemical transformations. This dual substitution pattern enhances its utility in various scientific and industrial applications .

Activité Biologique

5-Bromo-4-fluoro-1-methyl-1H-imidazole is a heterocyclic compound that has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

5-Bromo-4-fluoro-1-methyl-1H-imidazole has the following chemical characteristics:

- Molecular Formula : C4H4BrF N2

- Molecular Weight : 195.00 g/mol

- CAS Number : 31895-21-3

These properties contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-bromo-4-fluoro-1-methyl-1H-imidazole against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of 5-bromo-4-fluoro-1-methyl-1H-imidazole against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.050 |

These values indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections .

Antiviral Activity

5-Bromo-4-fluoro-1-methyl-1H-imidazole has also been evaluated for its antiviral properties. Preliminary findings suggest that it may interfere with viral replication mechanisms, although specific viral targets remain to be fully elucidated.

Case Study: Antiviral Efficacy

In a study examining the antiviral effects of various imidazole derivatives, 5-bromo-4-fluoro-1-methyl-1H-imidazole demonstrated notable activity against several viral strains. The compound was found to inhibit viral replication by disrupting key enzymatic functions necessary for viral proliferation. This suggests a potential application in developing antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of 5-bromo-4-fluoro-1-methyl-1H-imidazole can be attributed to its structural features. The presence of bromine and fluorine atoms is hypothesized to enhance its lipophilicity and facilitate better membrane penetration, leading to increased bioactivity.

Comparative Analysis with Related Compounds

A comparative analysis of related imidazole derivatives reveals that modifications in halogen substituents significantly affect antimicrobial potency. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced antibacterial activity due to improved binding affinity to bacterial targets .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.